Didesmethylsibutramine hydrochloride, (R)-

Serotonin transporter (SERT) In vitro binding affinity Enantioselectivity

(R)-Didesmethylsibutramine hydrochloride (CAS 262854-35-3), also known as (+)-DDMS or (R)-DDMS, is the optically pure primary amine metabolite of the anti-obesity drug sibutramine. It functions as a triple monoamine reuptake inhibitor, blocking the reabsorption of serotonin, norepinephrine, and dopamine from neuronal synapses.

Molecular Formula C15H23Cl2N
Molecular Weight 288.3 g/mol
CAS No. 262854-35-3
Cat. No. B129178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylsibutramine hydrochloride, (R)-
CAS262854-35-3
Synonyms(αR)-1-(4-Chlorophenyl)-α-(2-methylpropyl)-cyclobutanemethanamine Hydrochloride;  [(R)-1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-yl]amine Hydrochloride;  (αR)-1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine Hydrochloride (1:1)
Molecular FormulaC15H23Cl2N
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m1./s1
InChIKeyKHRVYINTXCWNRF-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Didesmethylsibutramine Hydrochloride (CAS 262854-35-3): A Chiral Metabolite with Quantifiable Differentiation from Racemic and (S)-Enantiomer Forms


(R)-Didesmethylsibutramine hydrochloride (CAS 262854-35-3), also known as (+)-DDMS or (R)-DDMS, is the optically pure primary amine metabolite of the anti-obesity drug sibutramine. It functions as a triple monoamine reuptake inhibitor, blocking the reabsorption of serotonin, norepinephrine, and dopamine from neuronal synapses [1]. The compound is formed via sequential N-demethylation of sibutramine and retains the (R) stereochemical configuration of the parent molecule. Its biological activity is highly enantioselective, with the (R)-enantiomer demonstrating markedly greater potency than the (S)-enantiomer at multiple monoamine transporters, which underpins its differential pharmacological profile [2].

Why (R)-Didesmethylsibutramine Hydrochloride Cannot Be Substituted by Racemic or (S)-Enantiomer Forms: Stereochemical Specificity Drives Differential Monoamine Transporter Affinity, Anorectic Potency, and Metabolic Fate


Generic substitution of didesmethylsibutramine with racemic or (S)-enantiomer forms fails because the (R)-enantiomer exhibits 31-fold higher affinity for SERT (Ki 140 nM vs. 4,300 nM) and 4.8-fold higher affinity for NET (Ki 13 nM vs. 62 nM) compared to the (S)-enantiomer [1]. These in vitro binding differences translate to functional disparities: (R)-DDMS produces significantly greater anorectic effects in vivo than both the (S)-enantiomer and the parent racemic sibutramine, while maintaining a dissociation between appetite suppression and locomotor stimulation at later time points [2]. Furthermore, enantioselective pharmacokinetic studies reveal that the more pharmacologically active (R)-enantiomer is present at lower plasma concentrations due to rapid biotransformation to hydroxylated and carbamoylglucuronized forms, creating a disconnect between plasma levels and pharmacological effect that makes simple interchange impossible [3].

Quantitative Differentiation Evidence for (R)-Didesmethylsibutramine Hydrochloride (CAS 262854-35-3) Versus Closest Analogs and In-Class Comparators


SERT Binding Affinity: (R)-DDMS Exhibits 31-Fold Higher Affinity Than (S)-DDMS at the Serotonin Transporter

The (R)-enantiomer of didesmethylsibutramine demonstrates a Ki of 140 nM at SERT, compared to 4,300 nM for the (S)-enantiomer, representing a 31-fold difference in binding affinity [1]. The racemic mixture shows an intermediate Ki of 20 nM. This stereospecific binding difference is the largest among the three monoamine transporters tested and establishes that serotonin reuptake inhibition is highly dependent on absolute configuration.

Serotonin transporter (SERT) In vitro binding affinity Enantioselectivity

NET Binding Affinity: (R)-DDMS Shows 4.8-Fold Higher Affinity Than (S)-DDMS at the Norepinephrine Transporter

At the norepinephrine transporter, (R)-didesmethylsibutramine exhibits a Ki of 13 nM, whereas the (S)-enantiomer shows a Ki of 62 nM, yielding a 4.8-fold difference [1]. The racemate has a Ki of 15 nM. Notably, the (R)-enantiomer achieves the highest affinity at NET among all three transporters tested, consistent with the observation that sibutramine metabolites are more potent inhibitors of norepinephrine uptake than of serotonin uptake [2].

Norepinephrine transporter (NET) In vitro binding affinity Enantioselectivity

In Vivo Anorectic Potency: (R)-DDMS Produces Significantly Greater Food Intake Reduction Than (S)-DDMS and Parent Sibutramine

In a direct head-to-head study, both (R)-enantiomers of desmethylsibutramine and didesmethylsibutramine produced significantly greater anorexic effects than their respective (S)-enantiomers as well as racemic sibutramine when administered intraperitoneally at 2.5–10 mg/kg in rats [1]. Critically, (R)-didesmethylsibutramine decreased food intake at 24–42 hours post-treatment, a time window during which locomotor activity had returned to baseline, demonstrating a functional dissociation between anorectic efficacy and psychostimulant effects [1]. The (S)-enantiomer of didesmethylsibutramine appeared to be completely inactive on food intake in preclinical models [2].

Anorectic activity Food intake In vivo behavioral pharmacology

Enantioselective Pharmacokinetics: (R)-DDMS Undergoes Faster Biotransformation and Excretion Than (S)-DDMS Despite Higher Potency

Following oral sibutramine administration in rats, the pharmacologically less effective S-isomer of didesmethylsibutramine predominated in plasma: Cmax and AUCinf were 28 and 30 times higher than those of the R-isomer, respectively (p<0.001) [1]. Conversely, in urine, concentrations of hydroxylated and carbamoylglucuronized R-isomer metabolites exceeded those of the corresponding S-isomers by 5.1- to 11.3-fold, indicating that the more potent (R)-enantiomer is rapidly biotransformed and excreted [1]. This creates a striking inversion between plasma concentration and pharmacological potency that is unique to the (R)-enantiomer.

Pharmacokinetics Enantioselective metabolism Biotransformation

DAT Binding Affinity: (R)-DDMS Shows 1.3-Fold Higher Affinity Than (S)-DDMS at the Dopamine Transporter

At the dopamine transporter, (R)-didesmethylsibutramine exhibits a Ki of 8.9 nM compared to 12 nM for the (S)-enantiomer, representing a 1.3-fold difference in binding affinity [1]. The racemate shows a Ki of 45 nM. While the enantiomeric difference at DAT is modest compared to SERT and NET, the (R)-enantiomer achieves its highest absolute affinity at DAT (8.9 nM), consistent with the observation that all sibutramine metabolites are more potent at inhibiting dopamine uptake than serotonin uptake [2].

Dopamine transporter (DAT) In vitro binding affinity Enantioselectivity

Porsolt Swim Test Antidepressant-Like Activity: (R)-DDMS Shows Greater Potency Than (S)-DDMS in Behavioral Despair Paradigm

In the Porsolt forced swim test, both (R)-enantiomers of desmethylsibutramine and didesmethylsibutramine were more potent than their respective (S)-enantiomers and racemic sibutramine at reducing immobility time ('behavioral despair') [1]. All drugs were tested at 0.1–2.5 mg/kg i.p., and the (R)-enantiomers were more potent than the (S)-enantiomers across this dose range. All compounds appeared to be more potent in the swim test than in the anorectic or locomotor assays, suggesting a distinct pharmacological window for antidepressant-like effects [1].

Antidepressant-like activity Porsolt forced swim test Behavioral despair

High-Value Application Scenarios for (R)-Didesmethylsibutramine Hydrochloride (CAS 262854-35-3) Based on Quantified Differentiation Evidence


Enantioselective Pharmacological Studies of Monoamine Transporter Occupancy in Obesity Research

Investigators studying the role of monoamine reuptake inhibition in appetite regulation should procure the (R)-enantiomer exclusively. The 31-fold SERT affinity advantage over the (S)-enantiomer (Ki 140 vs. 4,300 nM) and the complete inactivity of (S)-DDMS on food intake [1][2] mean that racemic or (S)-enantiomer preparations introduce a confound that cannot be corrected by dose adjustment. (R)-DDMS provides a defined pharmacological tool for isolating the contribution of specific transporter occupancy profiles to anorectic outcomes without the interpretive ambiguity introduced by the inactive distomer.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Requiring Enantiomer-Specific Analytical Standards

The documented 30-fold lower plasma AUC of (R)-DDMS relative to (S)-DDMS, coupled with 5.1- to 11.3-fold higher urinary excretion of hydroxylated (R)-metabolites [3], creates a unique requirement for enantiomerically pure analytical reference standards. Bioanalytical laboratories developing chiral LC-MS/MS methods for sibutramine metabolite quantification must use (R)-DDMS hydrochloride as the authentic reference standard for the pharmacologically relevant species. Use of racemic material would obscure the true concentration-effect relationship, as the plasma-dominant (S)-enantiomer contributes minimally to efficacy.

Antidepressant Drug Discovery Screening Using the Porsolt Forced Swim Test

For CNS drug discovery programs screening triple reuptake inhibitors for antidepressant potential, (R)-DDMS serves as a superior positive control compound. Its greater potency than both the (S)-enantiomer and racemic sibutramine in the Porsolt swim test [1], combined with the temporal dissociation between antidepressant-like and psychostimulant effects [1], allows researchers to establish efficacy benchmarks at lower test doses, reducing the risk of off-target behavioral confounds during screening campaigns.

Reference Standard for Forensic Toxicology and Adulterant Identification

(R)-Didesmethylsibutramine has been identified as an adulterant in weight loss supplements [4]. Forensic and regulatory laboratories require the (R)-enantiomer as a certified reference standard to distinguish it from the (S)-enantiomer and from desmethylsibutramine in seized samples. The distinct Ki profile across SERT, NET, and DAT (140, 13, 8.9 nM respectively) provides a unique pharmacological fingerprint that can corroborate instrumental identification when combined with in vitro transporter assays.

Quote Request

Request a Quote for Didesmethylsibutramine hydrochloride, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.